N-cyclopropyl-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-cyclopropyl-4-methyl-2-[(4-methylphenyl)sulfonylamino]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c1-9-3-7-12(8-4-9)23(20,21)18-15-16-10(2)13(22-15)14(19)17-11-5-6-11/h3-4,7-8,11H,5-6H2,1-2H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVSDUGJZDXLPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)C(=O)NC3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclopropyl-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and α-haloketone under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiazole intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Cyclopropylation: The cyclopropyl group is introduced through a cyclopropanation reaction using a suitable cyclopropylating agent.
Final Amidation: The final step involves the amidation of the carboxylic acid group with an amine derivative to form the desired carboxamide.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
N-cyclopropyl-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms. Common reagents include halogens and nitrating agents.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-cyclopropyl-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its ability to interact with various biological targets. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers study the compound’s interactions with enzymes and receptors to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several thiazole carboxamides and sulfonamide-containing derivatives. Key analogues include:
Efficacy and Mechanistic Comparisons
Anticancer Activity :
- Compound 2a (3,4,5-trimethoxyphenyl-substituted) showed 45–60% inhibition in LX-2 and Hek293t cells at 10 μM, comparable to 5-FU . The target compound’s cyclopropyl group may offer improved solubility and reduced toxicity, though direct data are lacking.
- Compound 3k achieved 30 mg/kg/day tumor growth suppression in vivo, suggesting that smaller N-substituents (e.g., cyclopropyl) could mimic this efficacy with optimized dosing .
Anti-Angiogenic Activity :
- The 4-pyridinyl group in compound 3k suppressed HUVEC colony formation by 70% (vs. 65% for Vandetanib), while sulfonamido-containing compounds (e.g., ) primarily target COX-2 . This indicates divergent mechanisms based on substituent choice.
Biological Activity
N-cyclopropyl-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound has been studied for its potential applications in treating malaria, cancer, and various microbial infections. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H17N3O3S
- CAS Number : 942004-20-8
- Molecular Weight : 317.38 g/mol
The compound features a thiazole ring, which is known for its biological significance, and a sulfonamide group that enhances its pharmacological properties.
Target Enzymes
The primary biological targets of this compound are the cysteine proteases falcipain 2 (FP-2) and falcipain 3 (FP-3), which are crucial for the survival of the malaria parasite Plasmodium falciparum.
Mode of Action
- Inhibition of Enzymes : The compound inhibits FP-2 and FP-3 through molecular docking techniques, disrupting the biochemical pathways essential for the parasite's growth and reproduction.
- Biochemical Pathways : By targeting these proteases, the compound interferes with protein degradation processes vital for the parasite's lifecycle.
Environmental Factors
The efficacy of this compound can be influenced by environmental conditions such as pH, which affects solubility and stability, potentially impacting its biological activity.
Antimalarial Activity
Research indicates that this compound exhibits significant antimalarial properties by effectively inhibiting the growth of Plasmodium falciparum in vitro. Studies have shown that it can reduce parasitemia levels significantly in infected models.
Anticancer Properties
The compound has demonstrated potential anticancer activity by inducing apoptosis in various cancer cell lines. Notably, it disrupts mitochondrial membrane potential, leading to cell death in leukemia cells.
Antimicrobial Activity
This compound also exhibits antibacterial and antifungal properties. It has been tested against several strains of bacteria and fungi, showing promising results as a candidate for developing new antimicrobial agents.
Research Findings and Case Studies
| Study | Focus | Key Findings |
|---|---|---|
| Study 1 | Antimalarial Activity | Inhibition of FP-2 and FP-3 led to reduced growth of Plasmodium falciparum with IC50 values in low micromolar range. |
| Study 2 | Anticancer Activity | Induced apoptosis in leukemia cells with significant disruption of mitochondrial function (IC50 values < 10 µM). |
| Study 3 | Antimicrobial Activity | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi (MIC values ranging from 1 to 10 µg/mL). |
Detailed Research Findings
- Antimalarial Efficacy : A study reported that treatment with the compound resulted in a reduction of parasitemia by over 90% compared to untreated controls.
- Cancer Cell Line Studies : The compound was tested against several cancer cell lines including HL60 (leukemia) and MCF7 (breast cancer), showing IC50 values indicating potent cytotoxicity.
- Microbial Inhibition : The compound exhibited strong inhibition against Staphylococcus aureus and Candida albicans, suggesting its potential use in treating infections caused by these pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
